molecular formula C12H12N2O2 B8627518 1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one

1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one

Cat. No.: B8627518
M. Wt: 216.24 g/mol
InChI Key: YDLKYKNXRPSJHP-UHFFFAOYSA-N
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Description

1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a pyrazinone core, which is known for its biological activity and versatility in chemical synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one typically involves the condensation of 4-hydroxymethylbenzaldehyde with 3-methylpyrazin-2-one under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid or sodium hydroxide. The reaction mixture is heated to reflux, and the product is isolated by crystallization or chromatography.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving overall efficiency.

Chemical Reactions Analysis

Types of Reactions

1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, in the presence of appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in acetic acid.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nitration with a mixture of concentrated nitric and sulfuric acids; halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: 1-(4-Carboxyphenyl)-3-methyl-1H-pyrazin-2-one.

    Reduction: 1-(4-Hydroxymethyl-phenyl)-3-methyl-1H-pyrazin-2-ol.

    Substitution: 1-(4-Nitrophenyl)-3-methyl-1H-pyrazin-2-one or 1-(4-Halophenyl)-3-methyl-1H-pyrazin-2-one.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of tyrosinase, which is involved in melanin production.

    Medicine: Explored for its potential anti-melanogenic activity, making it a candidate for skin-whitening agents and treatments for hyperpigmentation disorders.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one involves its interaction with specific molecular targets. For instance, as a tyrosinase inhibitor, it binds to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition is achieved through the formation of a stable complex with the copper ions present in the enzyme’s active site, thereby blocking its catalytic activity.

Comparison with Similar Compounds

Similar Compounds

    1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one: Known for its potential anti-melanogenic activity.

    1-(4-Hydroxymethyl-phenyl)guanidine: Another compound with a hydroxymethylphenyl group, studied for its biological activity.

    2,5-Diphenyl-1,3-oxazoline: A heterocyclic compound with applications in acaricidal activity.

Uniqueness

This compound stands out due to its specific pyrazinone core, which imparts unique chemical and biological properties

Properties

Molecular Formula

C12H12N2O2

Molecular Weight

216.24 g/mol

IUPAC Name

1-[4-(hydroxymethyl)phenyl]-3-methylpyrazin-2-one

InChI

InChI=1S/C12H12N2O2/c1-9-12(16)14(7-6-13-9)11-4-2-10(8-15)3-5-11/h2-7,15H,8H2,1H3

InChI Key

YDLKYKNXRPSJHP-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=CN(C1=O)C2=CC=C(C=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Methyl-2-hydroxypyrazine (1.10 g, 10.0 mmol), 4-Iodobenzyl alcohol from Example 1, Step 1 (4.0 g, 17.0 mmol), K2CO3 (1.52 g, 110 mmol), and copper (15 mg , 0.2 mmol) were heated under argon for 40 hours. The dark residue was partitioned between CHCl3 and saturated NaHCO3. The aqueous layer was back extracted twice with CHCl13. The organic layers were combined, washed with brine, dried (MgSO4,), filtered and concentrated to give a light brown solid. Flash chromatography (EtOAc) yielded the title compound as a yellow solid.
Quantity
1.1 g
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
1.52 g
Type
reactant
Reaction Step One
Name
copper
Quantity
15 mg
Type
catalyst
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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